molecular formula C14H18N2O4 B596574 tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1236060-43-7

tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B596574
M. Wt: 278.308
InChI Key: GDVQRCJULOFJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the quinoline family and is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed that the compound interacts with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biochemical and physiological effects.

Biochemical And Physiological Effects

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.

Advantages And Limitations For Lab Experiments

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has unique optical properties that make it an excellent candidate for use in fluorescence microscopy and other imaging techniques. However, the compound also has some limitations. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. One area of research is the development of new fluorescent dyes based on this compound. Another area of research is the elucidation of the compound's mechanism of action and its interactions with cellular components. Additionally, the compound's potential as a therapeutic agent for certain diseases, such as cancer, could be explored further.

Synthesis Methods

The synthesis of tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 2,3-dihydroquinoline with tert-butyl 2-bromoacetate and sodium nitrite. The reaction takes place in the presence of a copper catalyst and a solvent such as acetic acid. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

Tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate has been used in various scientific research applications. One of the most common uses of this compound is in the synthesis of fluorescent dyes. The compound has unique optical properties that make it an excellent candidate for use in fluorescence microscopy and other imaging techniques.

properties

IUPAC Name

tert-butyl 7-nitro-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-6-7-11(16(18)19)9-12(10)15/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVQRCJULOFJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7-nitro-3,4-dihydroquinoline-1(2H)-carboxylate

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